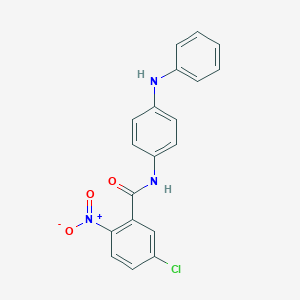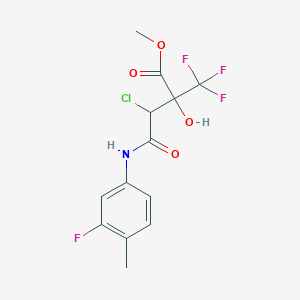
N~4~-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a fluoromethylphenyl group and a carboxamide group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Fluoromethylphenyl Group:
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N~4~-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
- 3-Fluoro-4-methylphenyl isothiocyanate
- N-(3-Fluoro-4-methylphenyl)-4-[2-(4-{[1-({3-[(2-fluorobenzene)amido]phenyl}carbamoyl)-2-methylpropyl]carbamoyl}piperidin-1-yl)propanamido]-3-methylbenzamide
Uniqueness
N~4~-(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a fluoromethylphenyl group and a carboxamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-10(5-11(8)13)15-12(17)9-6-14-16(2)7-9/h3-7H,1-2H3,(H,15,17) |
InChI Key |
SESZWNMPKZDFNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2)C)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457772.png)
![5-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B457773.png)
![2-{[3-(4-fluorophenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B457774.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B457778.png)
![2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B457780.png)


![N-{1-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B457784.png)

![2-ethyl-N-{4'-[(2-ethylbutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}butanamide](/img/structure/B457786.png)
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B457787.png)
![Ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B457791.png)
